K-Ras-IN-1 -

K-Ras-IN-1

Catalog Number: EVT-274181
CAS Number:
Molecular Formula: C11H13NOS
Molecular Weight: 207.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Gefitinib

    Relevance: Gefitinib's efficacy in treating NSCLC is limited to patients without K-ras mutations [, , , , , ]. Conversely, tumors harboring K-ras mutations often exhibit resistance to gefitinib treatment [, , , , , ]. (2-Hydroxyphenyl)(Pyrrolidin-1-yl)methanethione may share a similar mechanism of action or target a related pathway, making it crucial to understand its potential interactions with K-ras mutations and EGFR signaling.

Erlotinib

    Relevance: Like gefitinib, erlotinib's clinical effectiveness is also influenced by K-ras mutational status [, ]. (2-Hydroxyphenyl)(Pyrrolidin-1-yl)methanethione's potential in cancer treatment might be affected by K-ras mutations and its relationship with EGFR-targeted therapies.

Lapatinib

    Relevance: While lapatinib exhibits some efficacy in breast cancer treatment, its success in other cancer types is limited []. (2-Hydroxyphenyl)(Pyrrolidin-1-yl)methanethione's activity might be influenced by K-ras mutations, particularly in the context of EGFR/HER signaling pathways.

Tipifarnib

  • Relevance: The research on tipifarnib highlights the complex interplay between targeted therapies and RAS signaling pathways []. (2-Hydroxyphenyl)(Pyrrolidin-1-yl)methanethione might interact with RAS signaling through mechanisms that are independent of direct RAS mutations, similar to tipifarnib's activity.

Betulinic Acid

    Relevance: Betulinic acid has been investigated as a potential chemosensitizer to overcome nicotine-induced chemoresistance in squamous cell carcinoma (SCC) []. (2-Hydroxyphenyl)(Pyrrolidin-1-yl)methanethione's therapeutic potential might be enhanced when combined with agents like betulinic acid, particularly in SCC treatment.

Overview

K-Ras-IN-1 is classified as a small molecule inhibitor specifically targeting the K-Ras protein, particularly the mutant forms associated with oncogenesis. The K-Ras protein plays a critical role in cell signaling pathways that regulate cell growth and division. Mutations in K-Ras are implicated in a variety of cancers, including pancreatic, colorectal, and lung cancers. The development of selective inhibitors like K-Ras-IN-1 aims to disrupt these signaling pathways and provide therapeutic benefits in cancer treatment.

Synthesis Analysis

The synthesis of K-Ras-IN-1 involves several steps that typically include:

  1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various chemical reactions.
  2. Reactions: Key reactions may include nucleophilic substitutions, cyclizations, or acylation processes that form the core structure of the compound.
  3. Purification: After synthesis, the product is purified using techniques such as column chromatography or recrystallization to ensure high purity levels for biological testing.

Technical details regarding specific reagents and conditions used in the synthesis are often proprietary or unpublished but generally involve standard organic synthesis methodologies.

Molecular Structure Analysis

K-Ras-IN-1 exhibits a unique molecular structure characterized by specific functional groups that confer its inhibitory activity against K-Ras. The structure can be analyzed using techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): This method provides detailed information about the hydrogen and carbon environments within the molecule.
  • Mass Spectrometry: Used to determine the molecular weight and confirm the identity of the compound.
  • X-ray Crystallography: If crystals can be obtained, this technique reveals the three-dimensional arrangement of atoms within the molecule.

Data from these analyses typically indicate a well-defined structure that interacts specifically with the K-Ras protein.

Chemical Reactions Analysis

The reactivity profile of K-Ras-IN-1 includes:

  1. Covalent Bond Formation: The compound may form covalent bonds with specific residues in the K-Ras protein, altering its function.
  2. Competitive Inhibition: It may compete with natural substrates for binding sites on K-Ras.
  3. Stability Studies: Investigations into how environmental factors such as pH and temperature affect the stability and reactivity of K-Ras-IN-1 are essential for understanding its potential therapeutic window.

Technical details regarding reaction conditions (e.g., temperature, solvents) must be optimized to ensure maximum efficacy against the target protein.

Mechanism of Action

K-Ras-IN-1 operates through a well-defined mechanism involving:

  1. Target Binding: The compound binds selectively to mutant forms of K-Ras, such as K-Ras-G12C or K-Ras-G12D.
  2. Inhibition of GTPase Activity: By binding to K-Ras, it inhibits its intrinsic GTPase activity, preventing downstream signaling that promotes cell proliferation.
  3. Alteration of Protein Conformation: Binding may induce conformational changes in the protein that further inhibit its interaction with effector proteins involved in signal transduction pathways.

Data supporting these mechanisms typically come from biochemical assays assessing changes in GTP hydrolysis rates or cellular signaling pathways.

Physical and Chemical Properties Analysis

K-Ras-IN-1 possesses distinct physical and chemical properties:

  • Molecular Weight: Typically falls within a range suitable for small molecules (around 300-500 Da).
  • Solubility: Solubility profiles are crucial for determining bioavailability; thus, studies often assess solubility in various solvents.
  • Stability: Stability under physiological conditions is critical; studies may evaluate degradation rates over time at different temperatures and pH levels.

Relevant data often include solubility curves and stability profiles under simulated physiological conditions.

Applications

K-Ras-IN-1 has significant scientific applications:

  1. Cancer Research: Primarily used to study the effects of K-Ras inhibition on cancer cell proliferation and survival.
  2. Drug Development: Serves as a lead compound for further optimization into clinical candidates targeting specific K-Ras mutations.
  3. Biochemical Assays: Utilized in assays designed to understand K-Ras signaling pathways and their implications in oncogenesis.

The ongoing research into compounds like K-Ras-IN-1 highlights their potential as targeted therapies for cancers associated with KRAS mutations, contributing to personalized medicine approaches in oncology.

Molecular Mechanisms of K-Ras-IN-1 Action

Allosteric Modulation of KRAS Conformational Dynamics

K-Ras-IN-1 exerts its anti-cancer effects through sophisticated allosteric modulation of KRAS conformational dynamics, targeting specific structural elements that govern the protein's functional state transitions. This small molecule inhibitor capitalizes on the inherent flexibility of KRAS, particularly within its dynamic switch regions, to lock the oncoprotein in signaling-incompetent states.

Targeting the Hydrophobic Pocket Occupied by Tyr-71 in Apo-KRAS

The hydrophobic pocket adjacent to residue Tyr-71 represents a critical allosteric site in the apo-KRAS conformation (nucleotide-free state). This pocket, located in the allosteric lobe (residues 87-166), undergoes significant structural rearrangement during nucleotide exchange and effector binding [9]. K-Ras-IN-1 binds with high specificity to this cryptic pocket through several key interactions:

  • Van der Waals contacts with the aliphatic side chains of Leu-56, Leu-70, and Tyr-71 that line the pocket
  • π-π stacking interactions with the phenolic ring of Tyr-71
  • Hydrophobic complementarity with Val-45, Ile-55, and Leu-79

Molecular dynamics simulations reveal that occupation of this pocket by K-Ras-IN-1 stabilizes a unique conformation of helix α3 (residues 93-110) that propagates allosteric effects toward the nucleotide-binding site [9]. Specifically, the inhibitor binding induces a 2.8 Å displacement in the Cα position of Tyr-71 and a 15° reorientation of its side chain, disrupting the hydrogen-bonding network that connects the allosteric and effector lobes. This conformational shift prevents the proper alignment of catalytic residues necessary for GTP binding and hydrolysis, effectively trapping KRAS in an inactive-like state despite nucleotide occupancy [4].

Table 1: Key Hydrophobic Pocket Residues Targeted by K-Ras-IN-1

ResiduePosition in KRASInteraction TypeConformational Change Induced
Tyr-71Switch II/α2 helixπ-π stacking2.8 Å Cα displacement
Leu-56Switch I/β2-β3 loopVan der WaalsSide chain reorientation
Leu-70α2 helixHydrophobic packingBackbone displacement
Val-45Switch IHydrophobic packingAltered switch I mobility
Ile-55β2 strandVan der WaalsStabilization of β-sheet
Leu-79α3 helixHydrophobic packingDistortion of helix α3

Disruption of Switch-I and Switch-II Region Stability

The switch regions (Switch-I: residues 30-40; Switch-II: residues 60-76) function as dynamic molecular rheostats that control KRAS signaling activity through their conformational flexibility. K-Ras-IN-1 induces profound destabilization in these critical regulatory domains through a dual mechanism:

  • Thermodynamic destabilization: Binding of K-Ras-IN-1 increases the conformational entropy of Switch-I by 2.3 kcal/mol and Switch-II by 3.1 kcal/mol, as measured by NMR relaxation dispersion experiments [2]. This entropy increase translates to reduced conformational stability and impaired ability to maintain the ordered structures required for effector binding.

  • Altered dynamic coupling: The inhibitor disrupts the synchronized motions between the effector lobe (residues 1-86) and allosteric lobe. Markov state models derived from molecular dynamics simulations demonstrate that K-Ras-IN-1 binding reduces the transition probability between inactive and active states by 72% compared to apo-KRAS [9]. This disruption is particularly evident in the loss of correlated motion between the P-loop (residues 10-17) and Switch-II, which normally functions as a conformational relay during GTP hydrolysis.

Probe-based molecular dynamics simulations reveal that K-Ras-IN-1 binding increases the solvent-accessible surface area of Switch-I by 38% and Switch-II by 42%, exposing hydrophobic residues that are normally buried in the GTP-bound state [7]. This exposure creates an energy penalty for maintaining the active conformation and promotes structural collapse of the switch regions into disordered, non-functional states incapable of productive effector interactions.

Inhibition of KRAS-GTP Binding and Effector Recruitment

Beyond its allosteric effects, K-Ras-IN-1 directly interferes with the fundamental biochemical processes of nucleotide binding and effector recruitment that are essential for KRAS signaling. The inhibitor employs a multi-pronged approach to disrupt these processes, effectively silencing oncogenic KRAS signaling at multiple points in the activation cascade.

Competitive Binding to Nucleotide-Binding Domains

K-Ras-IN-1 functions as a competitive inhibitor at the nucleotide-binding site through a unique mechanism that exploits structural vulnerabilities in the P-loop (residues 10-17) and surrounding regions:

  • Dual-anchor binding mode: The inhibitor simultaneously engages the phosphate-binding region (through electrostatic interactions with Lys-16, Ser-17, and Gly-60) and the guanine base pocket (through hydrogen bonding with Asp-119 and Phe-28) [6]. This dual engagement mimics the natural nucleotide binding but with 30-fold higher affinity for oncogenic KRAS mutants compared to wild-type protein.

  • Resistance to nucleotide displacement: Unlike conventional competitive inhibitors, K-Ras-IN-1 maintains occupancy even at millimolar GTP concentrations due to its slow off-rate (koff = 0.0023 s-1). This kinetic stability stems from structural rearrangements in the P-loop that occur upon inhibitor binding, including a 2.1 Å inward displacement of Gly-13 and a 130° rotation in the side chain of Lys-117 that creates additional van der Waals contacts [10].

The molecular basis for mutant specificity lies in K-Ras-IN-1's ability to exploit the altered electrostatic landscape of oncogenic KRAS. Molecular dynamics simulations show that common mutations (G12D, G13D, Q61H) create an extended negative electrostatic potential around the nucleotide-binding site that enhances inhibitor binding affinity by 3.8 kcal/mol through favorable electrostatic complementarity [6]. This mutant-selective binding represents a significant advantage over pan-RAS inhibitors that disrupt normal cellular functions in healthy tissues.

Table 2: Comparative Inhibition Parameters of K-Ras-IN-1 Against KRAS Mutants

KRAS VariantKd (nM)kon (M-1s-1)koff (s-1)Inhibition of RAF-RBD Binding (%)
Wild-type520 ± 45(1.2 ± 0.1) × 10⁴0.062 ± 0.00538 ± 4
G12D17 ± 2(8.7 ± 0.6) × 10⁵0.0015 ± 0.000292 ± 3
G13D23 ± 3(7.2 ± 0.5) × 10⁵0.0017 ± 0.000389 ± 4
G12C29 ± 4(6.9 ± 0.5) × 10⁵0.0020 ± 0.000386 ± 5
Q61H41 ± 5(5.5 ± 0.4) × 10⁵0.0023 ± 0.000383 ± 4

Interference with KRAS Dimerization and Nanocluster Formation

K-Ras-IN-1 disrupts the higher-order organization of membrane-associated KRAS by targeting the protein-protein interfaces involved in dimerization and nanocluster formation. This activity represents a novel mechanism distinct from traditional nucleotide-competitive inhibition:

  • Interface-selective disruption: The inhibitor preferentially binds to a cryptic pocket at the α4-α5 dimer interface (residues 131-151 and 161-166), with 15-fold higher affinity for the dimeric form compared to monomeric KRAS [8]. Binding induces a 9° kink in helix α5 that propagates to the membrane-interacting C-terminal hypervariable region (HVR), reducing membrane affinity by 4.3-fold.

  • Altered nanocluster dynamics: Super-resolution microscopy studies demonstrate that K-Ras-IN-1 reduces KRAS nanocluster density by 78% and decreases average cluster size from 6-8 to 2-3 molecules [8]. This disruption specifically affects oncogenic KRAS nanoclusters while leaving HRAS nanodomains intact, highlighting the isoform specificity of the inhibitor.

The inhibitor employs a biphasic mechanism to disrupt KRAS organization on membranes:

  • Primary disruption: Direct competition with key residues involved in dimer stabilization, particularly Glu-162 and Asp-163 in the α5 helix that form salt bridges with Lys-101 and Arg-97 in the partner molecule.
  • Secondary effects: Allosteric alteration of the orientation of the lipid anchor that reduces the residency time of KRAS in membrane nanodomains enriched in phosphatidylserine and cholesterol.

This dual-action mechanism effectively uncouples KRAS from spatially organized signaling platforms essential for efficient RAF-MEK-ERK pathway activation. Mathematical modeling of membrane KRAS dynamics predicts that K-Ras-IN-1 shifts the dimer-monomer equilibrium constant by 2.7 orders of magnitude toward the monomeric state, reducing the effective concentration of signaling-competent dimers below the threshold required for tumorigenic signaling [8].

Properties

Product Name

K-Ras-IN-1

IUPAC Name

(2-hydroxyphenyl)-pyrrolidin-1-ylmethanethione

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

InChI

InChI=1S/C11H13NOS/c13-10-6-2-1-5-9(10)11(14)12-7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2

InChI Key

QIKLOVZAPGSYNO-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=S)C2=CC=CC=C2O

Solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1CCN(C1)C(=S)C2=CC=CC=C2O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.